Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827575
InChI: InChI=1S/C12H18ClN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3
SMILES:
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine

CAS No.:

Cat. No.: VC17827575

Molecular Formula: C12H18ClN

Molecular Weight: 211.73 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine -

Specification

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
IUPAC Name N-[(4-chloro-3-methylphenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C12H18ClN/c1-9-7-10(5-6-11(9)13)8-14-12(2,3)4/h5-7,14H,8H2,1-4H3
Standard InChI Key NUZUQXBPBMDOBZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CNC(C)(C)C)Cl

Introduction

Chemical Identity and Structural Features

Tert-butyl[(4-chloro-3-methylphenyl)methyl]amine (IUPAC name: N-[(4-chloro-3-methylphenyl)methyl]-2-methylpropan-2-amine) is a chiral amine with a molecular formula of C<sub>12</sub>H<sub>17</sub>ClN and a molecular weight of 210.72 g/mol (calculated). Its structure combines a hydrophobic tert-butyl group with a substituted benzyl moiety, which may influence its solubility and reactivity. The chloro and methyl substituents on the phenyl ring introduce steric and electronic effects that could modulate interactions with biological targets or catalysts .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC<sub>12</sub>H<sub>17</sub>ClN
Molecular Weight210.72 g/mol
IUPAC NameN-[(4-chloro-3-methylphenyl)methyl]-2-methylpropan-2-amine
SMILESClC1=C(C=CC(=C1)C)CNC(C)(C)C
SolubilityLikely low in water; soluble in organic solvents (e.g., DCM, toluene)
Boiling PointNot reported; estimated >200°C (analog data)

Synthesis and Reaction Pathways

The synthesis of tert-butyl-substituted benzylamines typically involves nucleophilic substitution or reductive amination strategies. For example:

Nucleophilic Substitution

A common route involves reacting (4-chloro-3-methylbenzyl)chloride with tert-butylamine in the presence of a base such as sodium carbonate or diisopropylethylamine. This method, adapted from piperazine derivative syntheses , proceeds via an S<sub>N</sub>2 mechanism:

(4-Cl-3-MeC6H3CH2Cl)+NH2C(CH3)3Base(4-Cl-3-MeC6H3CH2NH)C(CH3)3+HCl\text{(4-Cl-3-MeC}_6\text{H}_3\text{CH}_2\text{Cl)} + \text{NH}_2\text{C(CH}_3\text{)}_3 \xrightarrow{\text{Base}} \text{(4-Cl-3-MeC}_6\text{H}_3\text{CH}_2\text{NH)C(CH}_3\text{)}_3 + \text{HCl}

The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–120°C) .

Reductive Amination

An alternative approach condenses 4-chloro-3-methylbenzaldehyde with tert-butylamine using a reducing agent like sodium borohydride or hydrogen gas with a palladium catalyst:

(4-Cl-3-MeC6H3CHO)+NH2C(CH3)3NaBH4(4-Cl-3-MeC6H3CH2NH)C(CH3)3\text{(4-Cl-3-MeC}_6\text{H}_3\text{CHO)} + \text{NH}_2\text{C(CH}_3\text{)}_3 \xrightarrow{\text{NaBH}_4} \text{(4-Cl-3-MeC}_6\text{H}_3\text{CH}_2\text{NH)C(CH}_3\text{)}_3

This method offers better stereochemical control and higher yields for chiral amines .

Physicochemical and Spectroscopic Properties

While experimental data for tert-butyl[(4-chloro-3-methylphenyl)methyl]amine are scarce, analogs provide clues:

  • Solubility: Similar tert-butylbenzylamines exhibit limited aqueous solubility (<1 mg/mL) but high solubility in chloroform and toluene .

  • Stability: The tert-butyl group enhances steric protection of the amine, reducing oxidation susceptibility.

  • Spectroscopy:

    • IR: N–H stretch (~3300 cm<sup>-1</sup>), C–Cl stretch (~550 cm<sup>-1</sup>).

    • <sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.2 ppm), tert-butyl singlet (δ 1.2 ppm) .

Research Gaps and Future Directions

  • Pharmacological Profiling: No in vivo toxicity or efficacy data exist for this compound.

  • Stereoselective Synthesis: The impact of chirality on bioactivity remains unexplored.

  • Computational Studies: Molecular docking could predict interactions with biological targets like cytochrome P450 enzymes.

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